molecular formula C15H8BrClN2O3S2 B302590 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B302590
M. Wt: 443.7 g/mol
InChI Key: TVGXVVBFASNKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTF belongs to the class of pyrimidine derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BTF is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase that play a crucial role in the progression of diseases such as Alzheimer's and Parkinson's. BTF has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BTF has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BTF has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C. Additionally, BTF has been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

BTF has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities that make it a promising candidate for drug development. However, BTF has certain limitations. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, BTF has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on BTF. One area of research could focus on developing BTF derivatives that exhibit improved solubility and bioavailability. Another area of research could focus on studying the safety and efficacy of BTF in vivo. Additionally, BTF could be evaluated for its potential use in the treatment of other diseases such as viral infections and bacterial infections.

Synthesis Methods

The synthesis of BTF involves a multi-step process that includes the reaction of 4-bromo-2-chlorothiophenol with 2,4-dioxo-5-thioxo-1,2,3,4-tetrahydropyrimidine to form the intermediate product. The intermediate product is then subjected to a reaction with 4-chlorobenzaldehyde to yield BTF.

Scientific Research Applications

BTF has been found to possess various biological activities that make it a promising candidate for drug development. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. BTF has also been found to inhibit the activity of enzymes that play a crucial role in the progression of diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Molecular Formula

C15H8BrClN2O3S2

Molecular Weight

443.7 g/mol

IUPAC Name

5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H8BrClN2O3S2/c16-11-6-8(5-10-12(20)18-15(23)19-13(10)21)22-14(11)24-9-3-1-7(17)2-4-9/h1-6H,(H2,18,19,20,21,23)

InChI Key

TVGXVVBFASNKNW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=S)NC3=O)Br)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=C3C(=O)NC(=S)NC3=O)Br)Cl

Origin of Product

United States

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